molecular formula C18H17NO B1251505 (2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide CAS No. 121817-37-6

(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide

Cat. No.: B1251505
CAS No.: 121817-37-6
M. Wt: 263.3 g/mol
InChI Key: VJGRWRRIAJQNFU-SQIWNDBBSA-N
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Description

Lansiumamide b belongs to the class of organic compounds known as cinnamic acids and derivatives. These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid. Lansiumamide b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lansiumamide b is primarily located in the membrane (predicted from logP). Outside of the human body, lansiumamide b can be found in fruits. This makes lansiumamide b a potential biomarker for the consumption of this food product.

Properties

CAS No.

121817-37-6

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

(E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide

InChI

InChI=1S/C18H17NO/c1-19(15-14-17-10-6-3-7-11-17)18(20)13-12-16-8-4-2-5-9-16/h2-15H,1H3/b13-12+,15-14+

InChI Key

VJGRWRRIAJQNFU-SQIWNDBBSA-N

SMILES

CN(C=CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(/C=C/C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CN(C=CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2

melting_point

72-73°C

physical_description

Solid

Synonyms

lansiumamide B
N-methyl-N-styrylcinnamamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide
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(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide
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(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide
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Reactant of Route 5
(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide
Reactant of Route 6
(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide

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